molecular formula C22H23N3O2S B12209450 N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide

Cat. No.: B12209450
M. Wt: 393.5 g/mol
InChI Key: ZJGUBXNRGKELCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

The synthesis of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide typically involves multiple steps. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction. The reaction conditions often involve the use of reagents such as sodium borohydride (NaBH4) and catalysts like lithium aluminum hydride (LiAlH4) or iron. The methoxyphenyl group is introduced through a substitution reaction, and the final propanamide moiety is added via an amidation reaction .

Chemical Reactions Analysis

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide can be compared to other thiazole derivatives, such as:

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C22H23N3O2S/c1-4-15-25-20(16-11-7-6-8-12-16)21(24-19(26)5-2)28-22(25)23-17-13-9-10-14-18(17)27-3/h4,6-14H,1,5,15H2,2-3H3,(H,24,26)

InChI Key

ZJGUBXNRGKELCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N(C(=NC2=CC=CC=C2OC)S1)CC=C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.